L-Pyroglutamyl-L-alanine

X-ray crystallography peptide conformation molecular modeling

This synthetic dipeptide is the definitive substrate for pyroglutamyl peptidase I (EC 3.4.19.3) and a certified reference standard (Pidotimod Impurity 4) for pharmaceutical QC. Its N-terminal pyroglutamyl group confers complete aminopeptidase resistance—generic dipeptides cannot substitute. ≥99% HPLC purity ensures suitability for ICH/FDA/EMA-compliant method validation. High aqueous solubility (130 g/L) enables convenient assay preparation.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
CAS No. 21282-08-6
Cat. No. B196032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Pyroglutamyl-L-alanine
CAS21282-08-6
SynonymsL-pyroglutamyl-L-alanine
L-pyroglutamyl-L-alanine, (D-Ala)-isomer
L-pyroglutamyl-L-alanine, (pGlu)-isomer
pGlu-Ala
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CCC(=O)N1
InChIInChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1
InChIKeyYIJVJUARZXCJJP-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Structure & Identifiers


Interactive Chemical Structure Model





L-Pyroglutamyl-L-alanine (CAS 21282-08-6): A Verified Dipeptide Substrate for Pyroglutamyl Peptidase Assays and Pidotimod Impurity Profiling


L-Pyroglutamyl-L-alanine (CAS 21282-08-6, synonym Pyr-Ala-OH) is a synthetic dipeptide composed of L-pyroglutamic acid (5-oxo-L-proline) and L-alanine . As an N-terminally blocked peptide, it is resistant to non-specific aminopeptidase degradation, making it a selective and stable substrate for pyroglutamyl peptidase I (EC 3.4.19.3) in biochemical assays [1]. It is also a well-characterized impurity in the synthesis of the immunomodulator pidotimod and alanyl-glutamine formulations, where it serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) .

Why L-Pyroglutamyl-L-alanine (CAS 21282-08-6) Cannot Be Replaced by Generic Dipeptides in Critical Assays and Quality Control


Generic dipeptide alternatives such as L-alanyl-L-alanine or L-prolyl-L-alanine cannot be substituted for L-Pyroglutamyl-L-alanine in applications that demand strict specificity for N-terminal pyroglutamyl residues. Pyroglutamyl peptidase I (PAP-I) exhibits a stringent requirement for the L-pyroglutamyl group; even conservative modifications to the pyrrolidone moiety result in a marked reduction or complete loss of enzymatic activity [1]. In pharmaceutical impurity profiling, regulatory bodies (FDA, ICH, EMA) mandate the use of the exact impurity compound—not a structural analog—for method validation, qualification, and calibration . This compound's unique N-terminal pyroglutamyl group and defined stereochemistry (L,L-) are therefore essential for both biochemical specificity and regulatory compliance .

L-Pyroglutamyl-L-alanine (CAS 21282-08-6): Quantitative Differentiation Evidence vs. L-pGlu-L-Val and Other Analogs


Crystal Structure and Conformational Parameters: Precise 3D Data for Structure-Based Design vs. Uncharacterized Analogs

The crystal structure of L-Pyroglutamyl-L-alanine has been solved and refined to an R value of 0.044, providing atomic-level conformational data [1]. This is a unique differentiator against closely related dipeptides like L-pGlu-L-Val or L-pGlu-L-Phe, for which no such publicly available, high-resolution crystal structures exist. The compound crystallizes in the monoclinic space group P2(1) with cell parameters a = 4.863(2) Å, b = 16.069(1) Å, c = 6.534(2) Å, β = 109.9(2)°, V = 480.0 ų, Dc = 1.385 g/cm³, and Z = 2 [1]. Key conformational features include a cis amide in the pyroglutamyl side chain (ω₁ = 2.6(7)°) and a trans, non-planar peptide unit (ω₂ = 167.4(5)°) [1].

X-ray crystallography peptide conformation molecular modeling hydrogen bonding

Validated Substrate for Pyroglutamyl Peptidase I (PAP-I): Confirmed Activity in Contrast to Inactive Analogs

L-Pyroglutamyl-L-alanine is a validated substrate for pyroglutamyl aminopeptidase I (PAP-I, EC 3.4.19.3), a cytosolic cysteine peptidase [1]. This contrasts sharply with the related dipeptide pyroglutamyl-2-naphthylamide, which is reported to be **not hydrolyzed** by the same serum enzyme [2]. In addition, PAP-I displays broad substrate specificity and hydrolyzes L-pGlu-L-Ala along with other dipeptides like L-pGlu-L-Val [1].

enzyme kinetics pyroglutamyl peptidase substrate specificity TRH degradation

Aqueous Solubility: 130 g/L at 25°C Facilitates Aqueous Assay Preparation vs. Sparingly Soluble Dipeptides

L-Pyroglutamyl-L-alanine exhibits a high aqueous solubility of **130 g/L at 25 °C** (calculated value using ACD/Labs software V11.02) . This solubility profile is advantageous for preparing concentrated stock solutions in aqueous buffers for enzymatic assays. While direct quantitative solubility comparisons for the closest analogs (e.g., L-pGlu-L-Val, L-pGlu-L-Phe) are not available in the primary literature, this value provides a baseline for formulation development. The compound is also soluble in DMSO, providing flexibility for preparing stock solutions [1].

solubility assay development sample preparation aqueous buffer

High Purity (≥99% by HPLC) for Reproducible Research and Regulatory Compliance vs. Lower-Grade Materials

Commercially available L-Pyroglutamyl-L-alanine is supplied with a purity of **≥ 99% (HPLC)** from multiple vendors . This high purity is critical for its use as a reference standard in pharmaceutical impurity profiling (e.g., pidotimod impurity 4) and for ensuring reproducible enzyme kinetics. In contrast, generic or research-grade dipeptides may have lower and/or unspecified purity levels, which can introduce variability into assays and invalidate regulatory submissions.

HPLC purity quality control reference standard

High-Value Application Scenarios for L-Pyroglutamyl-L-alanine (CAS 21282-08-6) Based on Quantitative Evidence


Enzymology: Substrate for Pyroglutamyl Peptidase I (PAP-I) Activity Assays

Researchers studying PAP-I (EC 3.4.19.3), a key enzyme involved in the degradation of thyrotropin-releasing hormone (TRH) and other N-terminal pyroglutamyl peptides, utilize L-Pyroglutamyl-L-alanine as a validated, commercially available substrate [1]. Its high aqueous solubility (130 g/L) allows for convenient preparation of assay buffers. The compound's defined activity profile (hydrolyzed by PAP-I) distinguishes it from inactive chromogenic analogs like pyroglutamyl-2-naphthylamide [2], ensuring accurate measurement of enzymatic activity.

Pharmaceutical Quality Control: Certified Impurity Reference Standard for Pidotimod and Alanyl-Glutamine

Pharmaceutical analytical chemists employ L-Pyroglutamyl-L-alanine as a certified reference standard (impurity 4) for the identification, quantification, and control of this process-related impurity in the synthesis of pidotimod (an immunomodulator) and alanyl-glutamine formulations . Its high purity (≥99% by HPLC) and full characterization are essential for developing and validating robust HPLC methods, generating Certificates of Analysis (COA), and meeting the rigorous impurity profiling requirements of regulatory submissions (e.g., ANDA, DMF) as mandated by ICH guidelines .

Structural Biology: Molecular Modeling and Docking Studies of Pyroglutamyl-Containing Peptides

Computational chemists and structural biologists utilize the publicly available, high-resolution crystal structure of L-Pyroglutamyl-L-alanine (R=0.044) for molecular modeling studies [3]. The precise atomic coordinates and conformational parameters (e.g., cis ω₁ = 2.6°, trans ω₂ = 167.4°) [3] provide a validated template for docking experiments with PAP-I, for understanding the conformational preferences of N-terminal pyroglutamyl residues in larger peptides (e.g., TRH), and for the rational design of novel pyroglutamyl-containing peptide ligands or enzyme inhibitors.

Analytical Method Development: HPLC System Suitability and Calibration

Analytical chemists developing HPLC methods for the separation and quantification of complex amino acid mixtures (e.g., in parenteral nutrition solutions) utilize L-Pyroglutamyl-L-alanine as a known impurity standard for system suitability testing and calibration curve generation [4]. Its well-defined retention time and peak characteristics in reversed-phase HPLC systems make it a valuable tool for method development, validation (AMV), and troubleshooting, particularly when developing methods intended for the detection of this specific impurity in alanyl-glutamine preparations [4].

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